Carbamoyl benzenecarboperoxoate

Description

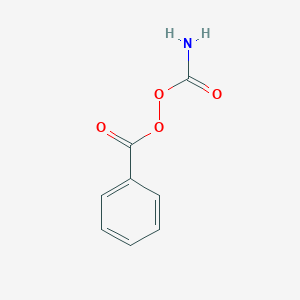

Carbamoyl benzenecarboperoxoate is a synthetic organic compound characterized by a benzene ring substituted with a carbamoyl group (-NH₂CO-) and a peroxycarboxylate (-OOCO-) moiety. Its molecular framework combines reactive oxygen-rich functional groups with a carbamoyl substituent, making it structurally unique among peroxidized aromatic derivatives.

Properties

CAS No. |

61370-53-4 |

|---|---|

Molecular Formula |

C8H7NO4 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

carbamoyl benzenecarboperoxoate |

InChI |

InChI=1S/C8H7NO4/c9-8(11)13-12-7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11) |

InChI Key |

PAMGKEARUJUQHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OOC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamoyl benzenecarboperoxoate typically involves the reaction of benzoyl peroxide with carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Benzoyl peroxide+Carbamoyl chloride→Carbamoyl benzenecarboperoxoate

The reaction is usually conducted in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the peroxo group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature and pressure, ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamoyl benzenecarboperoxoate undergoes various chemical reactions, including:

Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their oxidized forms.

Reduction: The compound can be reduced to form carbamoyl benzenecarboxylate.

Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like halogens (Cl2, Br2) or nitronium ions (NO2+) are used under acidic conditions.

Major Products

Oxidation: Products include oxidized organic compounds such as alcohols, ketones, or carboxylic acids.

Reduction: The major product is carbamoyl benzenecarboxylate.

Substitution: Substituted benzene derivatives are formed, depending on the electrophile used.

Scientific Research Applications

Carbamoyl benzenecarboperoxoate has several applications in scientific research:

Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen functionalities into molecules.

Biology: Investigated for its potential role in modifying biological molecules through oxidation.

Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers and other industrial chemicals due to its reactive peroxo group.

Mechanism of Action

The mechanism of action of carbamoyl benzenecarboperoxoate involves the generation of reactive oxygen species (ROS) from the peroxo group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The carbamoyl group can also participate in nucleophilic addition reactions, further modifying the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Descladinosylazithromycin Carbamoyl Analogues

highlights carbamoyl-substituted azithromycin derivatives, such as descladinosylazithromycin analogues C1 (3-O-(3-chlorophenyl) carbamoyl) and B2 (11-O-hexyl, 3-O-(3-methoxyphenyl) carbamoyl), which exhibit potent quick-killing activity against Plasmodium falciparum and P. knowlesi. Key comparisons:

- Functional Group Impact: The carbamoyl group in these analogues enhances antimalarial potency compared to parent compounds like azithromycin. For example, analogue C1 shows a 6.5-fold improvement in quick-killing activity over cladinose-deficient azithromycin .

- Substituent Effects: Electron-withdrawing groups (e.g., 3-chlorophenyl in C1) improve activity against P. falciparum, while methoxy groups (e.g., in B2) enhance efficacy against P. knowlesi. This contrasts with carbamoyl benzenecarboperoxoate, where the peroxide group may dominate reactivity over carbamoyl substituent effects.

Table 1: Activity of Carbamoyl-Substituted Analogues

| Compound | Target Pathogen | IC₅₀ (nM) | Improvement vs. Azithromycin |

|---|---|---|---|

| C1 (3-chlorophenyl) | P. falciparum | 12.3 | 7.2-fold |

| B2 (3-methoxyphenyl) | P. knowlesi | 9.8 | 8.5-fold |

| Azithromycin (control) | P. falciparum | 89.5 | — |

Streptazolin and Isostreptazolin

Isostreptazolin () shares a carbamoyl ester moiety but differs in its tricyclic ring system and biosynthetic origin. Key distinctions:

tert-Butyl Benzenecarboperoxoate

describes tert-butyl benzenecarboperoxoate , a structural analog with a tert-butyl group replacing the carbamoyl substituent. Comparisons include:

- Reactivity : The tert-butyl group stabilizes the peroxide moiety, making it less reactive than this compound, where the carbamoyl may participate in hydrogen bonding or hydrolysis.

- Solubility : tert-Butyl derivatives are typically lipophilic, whereas carbamoyl groups enhance aqueous solubility due to polar NH and CO groups .

Benzoate Esters

lists benzoate esters (e.g., phenyl benzoate, methyl benzoate), which share ester functionalities but lack peroxide or carbamoyl groups. Key differences:

- Stability : Benzoate esters are hydrolytically stable compared to peroxidized derivatives like this compound, which may decompose under heat or light.

Table 2: Functional Group Comparison of Benzenecarboperoxoate Derivatives

| Compound | Key Functional Groups | Stability | Primary Application |

|---|---|---|---|

| This compound | -OOCO-, -NH₂CO- | Moderate | Oxidative chemistry, antimalarial |

| tert-Butyl benzenecarboperoxoate | -OOCO-, -C(CH₃)₃ | High | Organic synthesis |

| Phenyl benzoate | -COO-Ph | Very high | Preservatives, fragrances |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.